molecular formula C19H16N4O4S2 B4540486 N-(5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

N-(5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Cat. No. B4540486
M. Wt: 428.5 g/mol
InChI Key: OYNOPUCSZSEKBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiadiazoles, including compounds closely related to the one , are typically synthesized through reactions involving thioketene intermediates formed from precursors like 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole. These intermediates undergo ring-opening reactions followed by nucleophilic substitutions to form various thiadiazole derivatives (Androsov, 2008).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including oxadiazoles and thiadiazoles, is characterized by the presence of a thiadiazole ring, which significantly influences their chemical behavior and interaction with biological targets. X-ray diffraction studies reveal that these compounds often crystallize in monoclinic space groups, with hydrogen bonding and π···π interactions stabilizing their crystal structures (Sharma et al., 2016).

Chemical Reactions and Properties

Thiadiazoles undergo various chemical reactions, including oxidative dimerization in the presence of iodine or phosphovanadomolybdic acids, leading to the formation of disubstituted thiadiazoles. These reactions highlight the versatility of thiadiazoles in synthetic chemistry (Yajima et al., 2014).

Physical Properties Analysis

The physical properties of thiadiazoles, such as solubility, melting points, and crystalline structure, are crucial for their application in material science and pharmaceuticals. These properties are determined by the molecular structure, particularly the arrangement of the thiadiazole ring and substituent groups.

Chemical Properties Analysis

Thiadiazoles exhibit a range of chemical properties, including antimicrobial and antifungal activities. Their chemical stability, reactivity towards nucleophiles, and ability to form complexes with metals make them valuable in medicinal chemistry and materials science. The synthesis and biological evaluation of substituted thiadiazole derivatives underscore their potential in developing new therapeutic agents (Chandrakantha et al., 2014).

properties

IUPAC Name

N-[5-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S2/c24-16(14-7-4-8-15(11-14)23(26)27)12-28-19-22-21-18(29-19)20-17(25)10-9-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNOPUCSZSEKBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
Reactant of Route 2
Reactant of Route 2
N-(5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
Reactant of Route 3
Reactant of Route 3
N-(5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
Reactant of Route 4
Reactant of Route 4
N-(5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
Reactant of Route 5
N-(5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
Reactant of Route 6
Reactant of Route 6
N-(5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

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